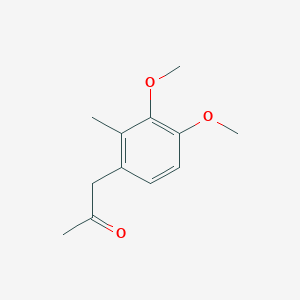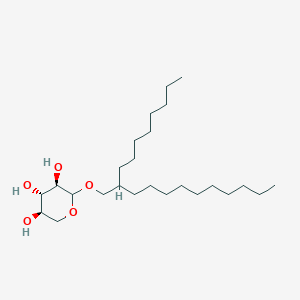![molecular formula C9H9N3OS B1457879 7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde CAS No. 1273326-17-2](/img/structure/B1457879.png)
7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde
Vue d'ensemble
Description
“7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde” is a chemical compound with the empirical formula C9H9N3OS . It is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCN(C1=CC=C(C2=NSN=C12)C=O)C . The molecular weight is 207.25 . Chemical Reactions Analysis
Compounds based on the BTZ group have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
- This compound has been used in the synthesis of a library of 26 donor-acceptor compounds based on the benzo[c][1,2,5]thiadiazole group . The donor groups were varied while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same .
- The photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .
- The results showed that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
- This compound has been used as an electron acceptor in the development of ternary polymer solar cells .
- This compound has been used in the construction of a 2D covalent organic framework (COF-C4A-BTD) for removing organic pollutants .
- The COF demonstrated high efficacy in removing organic pollutants, such as bisphenol A, rhodamine B, and methylene blue with removal rates of 66%, 85%, and 99% respectively .
Organic Chemistry and Photocatalysis
Materials Science and Solar Cells
Environmental Chemistry and Pollution Removal
Chemistry and Fluorescent Materials
- This compound has been used in the synthesis of a library of 26 donor-acceptor compounds based on the benzo[c][1,2,5]thiadiazole group . The donor groups were varied while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same .
- The photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .
- The results showed that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
Chemistry and Photocatalysis
Materials Science and Solar Cells
- This compound has been used in the construction of a 2D covalent organic framework (COF-C4A-BTD) for removing organic pollutants .
- The COF demonstrated high efficacy in removing organic pollutants, such as bisphenol A, rhodamine B, and methylene blue with removal rates of 66%, 85%, and 99% respectively .
Environmental Chemistry and Pollution Removal
Chemistry and Fluorescent Materials
Safety And Hazards
Propriétés
IUPAC Name |
4-(dimethylamino)-2,1,3-benzothiadiazole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-12(2)7-4-3-6(5-13)8-9(7)11-14-10-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEPOZLIDUBGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=NSN=C12)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B1457797.png)



![2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1457803.png)

![4-[(2,6-Dichlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457806.png)


![4-Chloro-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1457810.png)



